molecular formula C18H26 B13731265 1,2-Dicyclohexylbenzene CAS No. 4575-44-4

1,2-Dicyclohexylbenzene

Cat. No.: B13731265
CAS No.: 4575-44-4
M. Wt: 242.4 g/mol
InChI Key: OQXMLPWEDVZNPA-UHFFFAOYSA-N
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Description

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is an organic compound known for its vibrant orange-red color. It is commonly used as a dye, particularly in the textile and plastic industries. The compound is characterized by its azo group, which is responsible for its color properties, and its nitrile groups, which contribute to its chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with a suitable aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various aromatic amines .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product. The final product is usually purified through recrystallization or chromatography to achieve the required purity for its applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and nitrile groups. The azo group is responsible for its color properties, while the nitrile groups contribute to its chemical reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can lead to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is unique due to its combination of azo and nitrile groups, which provide both color properties and chemical reactivity. This makes it versatile for various applications in dyeing, staining, and chemical synthesis .

Properties

CAS No.

4575-44-4

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

1,2-dicyclohexylbenzene

InChI

InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2

InChI Key

OQXMLPWEDVZNPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C3CCCCC3

Origin of Product

United States

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